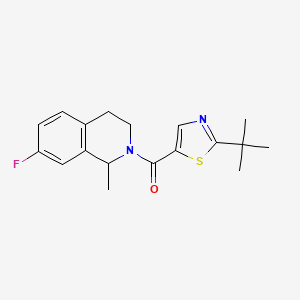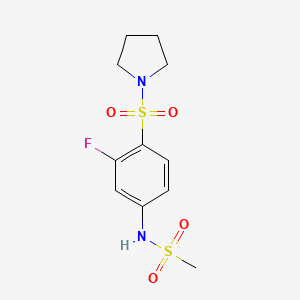
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival.
Biochemical and physiological effects:
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit the activity of multiple enzymes and signaling pathways, and its anti-inflammatory and anti-viral properties. However, the limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline. These include further optimization of its pharmacokinetic properties, development of analogs with improved selectivity and potency, investigation of its potential in combination therapy with other anti-cancer agents, and exploration of its potential in other therapeutic areas such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has shown promise in various scientific research applications due to its potential therapeutic properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.
Métodos De Síntesis
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline can be synthesized using various methods. One of the methods involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 7-chloroquinoline in the presence of a catalyst. Another method involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 2-chloro-5-nitrobenzoic acid followed by reduction and cyclization. These methods have been optimized to produce high yields of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline.
Aplicaciones Científicas De Investigación
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce the severity of viral infections.
Propiedades
IUPAC Name |
7-chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-18-6-8-20-21(14-18)24-15-25-22(20)26-9-11-27(12-10-26)30(28,29)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPGQMJOADDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)
![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
